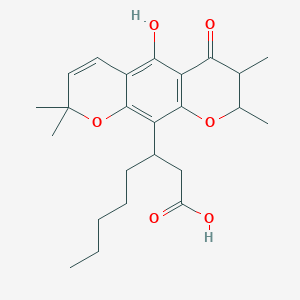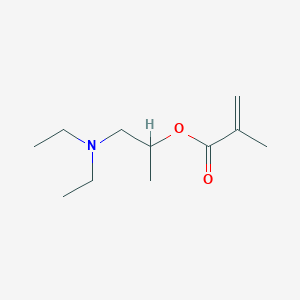
2-(Diethylamino)-1-methylethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-1-methylethyl methacrylate (DEAIMA) is a monomer that is widely used in the synthesis of various polymers. This monomer has a unique structure that makes it suitable for a wide range of applications, particularly in scientific research. In
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-1-methylethyl methacrylate is not well understood. However, it is believed that the diethylamino group in 2-(Diethylamino)-1-methylethyl methacrylate can act as a proton acceptor, which can influence the physical and chemical properties of the resulting polymer. The urethane linkage in 2-(Diethylamino)-1-methylethyl methacrylate can also contribute to the stimuli-responsive properties of the polymer.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate. However, studies have shown that 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can be biocompatible and have low toxicity. This makes them suitable for use in biomedical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Diethylamino)-1-methylethyl methacrylate is its unique structure, which makes it suitable for a wide range of applications. 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can also be synthesized using a variety of methods, which makes them versatile and easy to work with. However, one of the limitations of 2-(Diethylamino)-1-methylethyl methacrylate is its high cost, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate. One area of research is the development of new synthesis methods that can reduce the cost of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers. Another area of research is the development of new applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers, particularly in the field of biosensors. Additionally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers to ensure their safety and efficacy in biomedical applications.
Conclusion
In conclusion, 2-(Diethylamino)-1-methylethyl methacrylate is a versatile monomer that has many applications in scientific research. Its unique structure and properties make it suitable for the synthesis of stimuli-responsive polymers and hydrogels. While there is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate, studies have shown that it can be biocompatible and have low toxicity. There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate, including the development of new synthesis methods and applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers.
Synthesemethoden
2-(Diethylamino)-1-methylethyl methacrylate can be synthesized using a variety of methods. One of the most common methods is the reaction of diethylamine and 2-isocyanatoethyl methacrylate. This reaction results in the formation of 2-(Diethylamino)-1-methylethyl methacrylate as well as a urethane linkage. Other methods include the reaction of N,N-dimethylaminoethyl methacrylate with methyl isocyanate and the reaction of diethylamine with methacryloyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-1-methylethyl methacrylate has a wide range of applications in scientific research. One of the most common applications is in the synthesis of stimuli-responsive polymers. These polymers can change their physical and chemical properties in response to external stimuli such as temperature, pH, and light. 2-(Diethylamino)-1-methylethyl methacrylate is also used in the synthesis of hydrogels, which have many applications in drug delivery, tissue engineering, and biosensors.
Eigenschaften
CAS-Nummer |
18262-04-9 |
|---|---|
Produktname |
2-(Diethylamino)-1-methylethyl methacrylate |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-(diethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-6-12(7-2)8-10(5)14-11(13)9(3)4/h10H,3,6-8H2,1-2,4-5H3 |
InChI-Schlüssel |
SBLANOOCNKHOSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
Kanonische SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
Andere CAS-Nummern |
18262-04-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



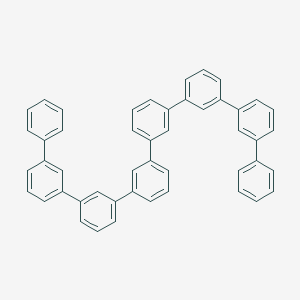
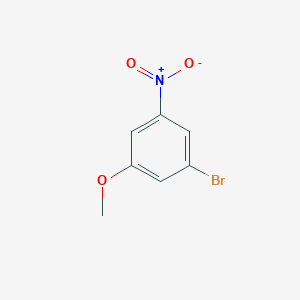
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
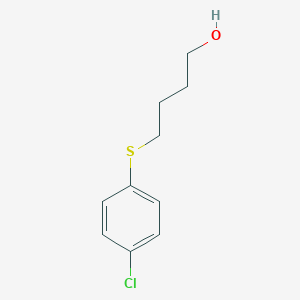
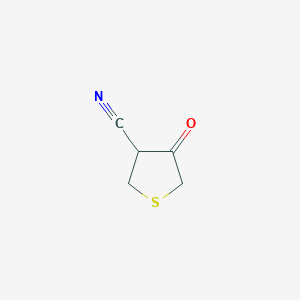
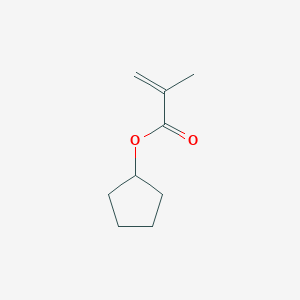
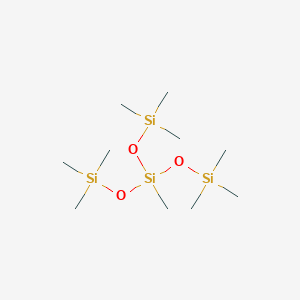
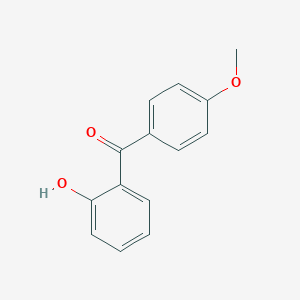
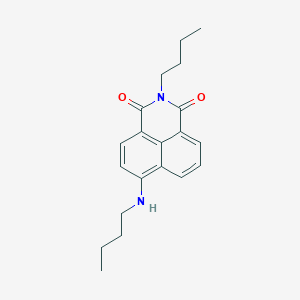
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
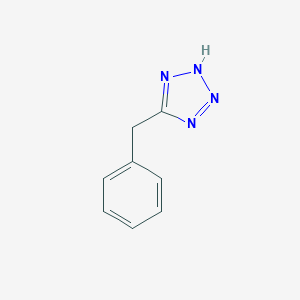
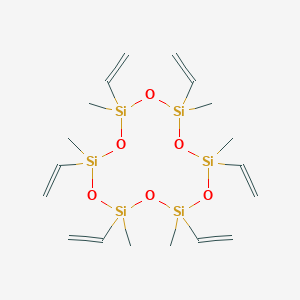
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
